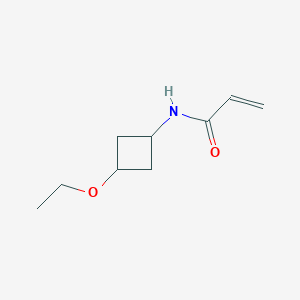

N-(3-ethoxycyclobutyl)prop-2-enamide

Description

N-(3-Ethoxycyclobutyl)prop-2-enamide is an acrylamide derivative characterized by a cyclobutane ring substituted with an ethoxy group at the 3-position and a prop-2-enamide moiety. Its unique cyclobutyl substituent distinguishes it from phenyl- or aryl-substituted acrylamides, suggesting distinct physicochemical and biological properties .

Properties

IUPAC Name |

N-(3-ethoxycyclobutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(11)10-7-5-8(6-7)12-4-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSJZCMGUZSUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxycyclobutyl)prop-2-enamide typically involves the reaction of 3-ethoxycyclobutanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxycyclobutyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated cyclobutyl rings.

Substitution: Substituted products with various nucleophiles replacing the ethoxy group.

Scientific Research Applications

N-(3-ethoxycyclobutyl)prop-2-enamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxycyclobutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

- Ethoxy substituent : Enhances lipophilicity compared to hydroxyl or methoxy groups, possibly affecting membrane permeability.

- Prop-2-enamide group : A conjugated system common in bioactive amides, facilitating interactions with biological targets via hydrogen bonding and π-stacking.

Comparison with Natural Acrylamide Derivatives

Table 1: Anti-Inflammatory Acrylamides from Lycium Species

Key Observations :

Key Observations :

- Electron-Withdrawing Groups: Cyano and difluoromethoxy substituents (e.g., in ) increase metabolic stability but may reduce solubility compared to ethoxy or hydroxyl groups .

- Synthetic Accessibility : Chemoenzymatic methods () enable modular synthesis of acrylamides, though cyclobutyl-containing analogs like N-(3-ethoxycyclobutyl)prop-2-enamide may require specialized ring-forming strategies .

Research Implications and Gaps

- Anti-Inflammatory Potential: While this compound’s activity remains uncharacterized, structural parallels to active compounds (e.g., Moupinamide) suggest promise. Its ethoxy group could balance lipophilicity and bioavailability relative to polar hydroxylated analogs .

- Pharmacokinetic Considerations: The cyclobutyl group’s strain and conformation may influence binding to cyclooxygenase (COX) or nitric oxide synthase (NOS) targets, warranting molecular docking studies.

- Synthetic Challenges: Current evidence lacks protocols for cyclobutyl-containing acrylamides, highlighting a need for novel methodologies (e.g., ring-closing metathesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.